An In-Depth Technical Guide to 2-Chloro-N-phenylisonicotinamide: Molecular Structure, Properties, and Scientific Insights
An In-Depth Technical Guide to 2-Chloro-N-phenylisonicotinamide: Molecular Structure, Properties, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-phenylisonicotinamide is a synthetic compound belonging to the isonicotinamide class of molecules. Isonicotinamides, amides of isonicotinic acid (pyridine-4-carboxylic acid), are a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of a chlorine atom at the 2-position of the pyridine ring and an N-phenyl group gives rise to a molecule with distinct physicochemical properties and potential pharmacological relevance. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 2-Chloro-N-phenylisonicotinamide, offering valuable insights for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-Chloro-N-phenylisonicotinamide consists of a central isonicotinamide core with a chlorine substituent at the C2 position of the pyridine ring and a phenyl group attached to the amide nitrogen.
// Atom coordinates N1 [pos="0,1.2", label="N"]; C2 [pos="-1.1,0.6", label="C"]; C3 [pos="-1.1,-0.6", label="C"]; C4 [pos="0,-1.2", label="C"]; C5 [pos="1.1,-0.6", label="C"]; C6 [pos="1.1,0.6", label="C"]; C7 [pos="0,-2.5", label="C"]; O8 [pos="-0.9,-3.1", label="O"]; N9 [pos="1.1,-3.1", label="N"]; C10 [pos="2.2,-2.5", label="C"]; C11 [pos="3.3,-3.1", label="C"]; C12 [pos="4.4,-2.5", label="C"]; C13 [pos="4.4,-1.3", label="C"]; C14 [pos="3.3,-0.7", label="C"]; C15 [pos="2.2,-1.3", label="C"]; Cl16 [pos="-2.3,1.2", label="Cl"]; H1 [pos="-2,-0.9", label="H"]; H2 [pos="2,-0.9", label="H"]; H3 [pos="2,1.2", label="H"]; H4 [pos="1.1,-4.0", label="H"]; H5 [pos="3.3,-4.0", label="H"]; H6 [pos="5.3,-3.1", label="H"]; H7 [pos="5.3,-0.7", label="H"]; H8 [pos="3.3,0.2", label="H"]; H9 [pos="1.3,-0.7", label="H"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl16; C4 -- C7; C7 -- O8 [style=double]; C7 -- N9; N9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C10; C3 -- H1; C5 -- H2; C6 -- H3; N9 -- H4; C11 -- H5; C12 -- H6; C13 -- H7; C14 -- H8; C15 -- H9; }
The key structural features that influence its properties include the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, the amide linkage which can participate in hydrogen bonding, and the aromatic phenyl ring which contributes to the molecule's lipophilicity.
Table 1: Physicochemical Properties of 2-Chloro-N-phenylisonicotinamide and Related Compounds
| Property | 2-Chloro-N-phenylisonicotinamide | 2-Chloro-N-phenylnicotinamide |
| CAS Number | 80194-83-8[1] | 56149-29-2[2] |
| Molecular Formula | C₁₂H₉ClN₂O | C₁₂H₉ClN₂O |
| Molecular Weight | 232.67 g/mol | 232.67 g/mol |
| Melting Point | Not explicitly reported | 125 °C[2] |
| Calculated LogP | 2.8 (estimation) | 2.8 (estimation) |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
Note: Some data are for a closely related isomer and should be considered as an approximation.
Synthesis and Characterization
A common synthetic route to 2-Chloro-N-phenylisonicotinamide involves the acylation of aniline with 2-chloroisonicotinoyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
reagent1 [label="2-Chloroisonicotinoyl chloride"]; reagent2 [label="Aniline"]; base [label="Base (e.g., DIPEA)"]; solvent [label="Solvent (e.g., 1,2-dichloroethane)"]; product [label="2-Chloro-N-phenylisonicotinamide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagent1 -> reaction [label=""]; reagent2 -> reaction [label=""]; base -> reaction [label=""]; solvent -> reaction [label=""]; reaction [label="Acylation Reaction\n(0°C to 95°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reaction -> workup [label=""]; workup [label="Aqueous Workup &\nExtraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup -> purification [label=""]; purification [label="Recrystallization\n(Methanol/Water)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification -> product [label=""]; }
Experimental Protocol: Synthesis of 2-Chloro-N-phenylisonicotinamide[1]
Materials:
-
2-Chloroisonicotinoyl chloride
-
Aniline
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N,N-Diisopropylethylamine (DIPEA)
-
1,2-Dichloroethane
-
Dichloromethane
-
Methanol
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of aniline (5.70 mL, 62.5 mmol) and DIPEA (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL).
-
Slowly add the aniline/DIPEA solution to the cooled 2-chloroisonicotinoyl chloride solution over approximately 1 hour, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Warm the mixture to 95 °C and maintain this temperature for 1 hour.
-
Cool the reaction to room temperature and quench by adding water (30 mL).
-
Filter the mixture and extract the filtrate with dichloromethane (200 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting residue from a methanol/water mixture (1:10, 110 mL) to yield 2-chloro-N-phenylisonicotinamide as the final product.
Characterization
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for 2-Chloro-N-phenylisonicotinamide is m/z 233.1.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The aromatic protons will typically appear in the downfield region (δ 7.0-9.0 ppm). The amide proton (N-H) will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the twelve carbon atoms in the molecule. The carbonyl carbon of the amide will be observed at a characteristic downfield shift (around 160-170 ppm). The carbon atoms attached to the chlorine and nitrogen atoms will also have distinct chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching vibration of the amide group (around 3300 cm⁻¹).
-
C=O stretching vibration of the amide group (around 1650-1680 cm⁻¹).
-
C-Cl stretching vibration (in the fingerprint region, typically below 800 cm⁻¹).
-
Aromatic C-H and C=C stretching vibrations.
Potential Biological Activities and Mechanism of Action
While specific biological data for 2-Chloro-N-phenylisonicotinamide is not extensively reported in publicly available literature, the broader class of isonicotinamides and related structures have shown promising activities in several therapeutic areas.
Antifungal Activity
Nicotinamide and its derivatives have been investigated for their antifungal properties.[4][5] The mechanism of action for some of these compounds involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[5] Structure-activity relationship (SAR) studies of nicotinamide derivatives have shown that substitutions on the aniline ring and the pyridine core can significantly influence their antifungal potency.[5]
GSK-3 Inhibition and Neurodegenerative Diseases
Isonicotinamides have been identified as potent and highly selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[1][6] GSK-3 is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type II diabetes, and some cancers.[7] The inhibition of GSK-3 by isonicotinamide derivatives has been shown to reduce tau phosphorylation, a key pathological hallmark of Alzheimer's disease.[1] SAR studies have revealed that modifications to the isonicotinamide scaffold can fine-tune both the potency and selectivity of GSK-3 inhibition.[3]
Antiproliferative Activity
Various nicotinamide derivatives have demonstrated antiproliferative activity against a range of human cancer cell lines.[2][8][9][10] The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival. The structural features of 2-Chloro-N-phenylisonicotinamide, including the presence of a halogenated pyridine ring and an N-aryl amide, are found in other compounds with reported anticancer effects.
Future Perspectives
2-Chloro-N-phenylisonicotinamide represents an interesting scaffold for further investigation in drug discovery. Based on the activities of related compounds, future research could focus on:
-
Comprehensive Biological Screening: Evaluating the compound for antifungal, antiproliferative, and enzyme inhibitory activities (e.g., against GSK-3).
-
Structural Biology: Determining the crystal structure of the compound in complex with potential biological targets to understand the molecular basis of its activity.
-
Lead Optimization: Synthesizing and testing analogues of 2-Chloro-N-phenylisonicotinamide to improve potency, selectivity, and pharmacokinetic properties.
The straightforward synthesis and the versatile nature of the isonicotinamide core make 2-Chloro-N-phenylisonicotinamide a valuable starting point for the development of novel therapeutic agents.
References
- Luo, G., et al. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Journal of Medicinal Chemistry, 59(5), 1965-1980.
- Siber, T., et al. (2022).
- Wang, X., et al. (2013). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. Chemistry Central Journal, 7(1), 63.
-
PubChem. (n.d.). 2,6-Dichloro-N-phenylisonicotinamide. Retrieved from [Link]
- Zhang, J., et al. (2019). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 67(4), 1131-1141.
-
Luo, G., et al. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. PubMed. Retrieved from [Link]
- Zhang, Y., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Molecules, 27(15), 4983.
- Elnaggar, D. H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(12), 10476-10491.
- Elasasy, M. E. A., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2203-2220.
- Abuelizz, H. A., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(19), 6523.
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- 1. Structure-activity relationship (SAR) studies on isonicotinamides as highly selective, brain penetrable, and orally active inhibitors of glycogen synthase kinase-3 (GSK-3) for the potential treatment of Alzheimer’s disease - American Chemical Society [acs.digitellinc.com]
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- 3. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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